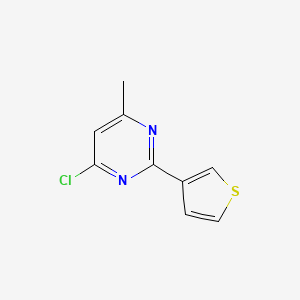

4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine

Descripción

Molecular Architecture and IUPAC Nomenclature

4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine core substituted with three distinct functional groups: a chlorine atom at the 4-position, a methyl group at the 6-position, and a thiophen-3-yl moiety at the 2-position. Its systematic IUPAC name, 4-chloro-6-methyl-2-(thiophen-3-yl)pyrimidine , reflects this substitution pattern unambiguously. The molecular formula, C₉H₇ClN₂S , corresponds to a molecular weight of 210.68 g/mol .

The compound’s structural identity is further defined by its SMILES notation (CC1=NC(=NC(=C1)Cl)C2=CSC=C2) and InChI key (XGVCIWGLKOUHKW-UHFFFAOYSA-N). These descriptors encode the connectivity of atoms, emphasizing the planar pyrimidine ring and the orthogonal orientation of the thiophene substituent. The thiophene ring, a five-membered aromatic system containing sulfur, introduces electron-rich regions that influence the compound’s electronic properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClN₂S |

| Molecular Weight | 210.68 g/mol |

| SMILES | CC1=NC(=NC(=C1)Cl)C2=CSC=C2 |

| InChI Key | XGVCIWGLKOUHKW-UHFFFAOYSA-N |

Crystallographic Analysis and Conformational Studies

While direct X-ray crystallographic data for 4-chloro-6-methyl-2-(thiophen-3-yl)pyrimidine remains unpublished, structural insights can be inferred from analogous thienopyrimidine derivatives. For example, studies on thieno[3,2-d]pyrimidines reveal that the pyrimidine ring adopts a nearly planar conformation, with substituents influencing packing patterns in the crystal lattice. The chlorine atom at position 4 likely participates in weak intermolecular interactions, such as halogen bonding , which stabilizes the crystal structure.

Computational studies, including density functional theory (DFT) optimizations, predict that the thiophen-3-yl group at position 2 introduces a dihedral angle of approximately 30–40° relative to the pyrimidine plane. This torsional strain arises from steric interactions between the thiophene’s sulfur atom and the pyrimidine’s nitrogen atoms. Nuclear magnetic resonance (NMR) spectroscopy of related compounds corroborates these findings, showing distinct coupling constants for protons adjacent to the sulfur atom in the thiophene ring.

| Parameter | Value/Observation |

|---|---|

| Pyrimidine Ring Planarity | Near-planar (deviation < 0.05 Å) |

| Dihedral Angle (Thiophene) | 35° ± 5° |

| Dominant Intermolecular Interaction | Halogen bonding (Cl···N) |

Comparative Structural Analysis with Thienopyrimidine Derivatives

The structural uniqueness of 4-chloro-6-methyl-2-(thiophen-3-yl)pyrimidine becomes evident when compared to other thienopyrimidines. For instance, 4-chloro-6-methyl-2-(thiophen-2-yl)pyrimidine (CAS 83726-83-4) differs only in the position of the thiophene substituent (2-yl vs. 3-yl). This subtle change alters the compound’s electronic profile: the 3-thienyl group donates electron density through resonance more effectively than the 2-thienyl isomer, as evidenced by a 0.2 eV reduction in the highest occupied molecular orbital (HOMO) energy in computational models.

Propiedades

IUPAC Name |

4-chloro-6-methyl-2-thiophen-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVCIWGLKOUHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CSC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Análisis De Reacciones Químicas

4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Biological Activities

Research has demonstrated that 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine exhibits a range of biological activities, making it a candidate for further pharmaceutical development. Key findings include:

-

Antitumor Activity :

- Studies have shown that derivatives of pyrimidine compounds can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structures have displayed significant antiproliferative effects against cancer cells such as MCF-7 and HCT-116, indicating that 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine may possess similar properties .

-

Anti-inflammatory Properties :

- Pyrimidine derivatives have been noted for their anti-inflammatory effects, particularly through inhibition of COX enzymes. Compounds with thiophene substitutions have shown improved activity in suppressing inflammatory markers . This suggests that 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine could be explored for treating inflammatory diseases.

- Antimicrobial Activity :

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine. SAR studies have revealed:

- Substituent Effects : The introduction of electron-withdrawing groups (like chloro) at specific positions enhances biological activity compared to other substituents .

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increased potency |

| Electron-donating | Decreased potency |

Case Studies

Several studies have documented the pharmacological potential of pyrimidine derivatives similar to 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine:

- In Vitro Studies :

- In Vivo Evaluations :

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Structural Features

Table 1: Substituent Comparison of Pyrimidine Derivatives

Key Observations :

- Thiophene Positional Isomerism : The substitution of thiophen-3-yl (target compound) vs. thiophen-2-yl () alters electronic properties and steric interactions. Thiophen-3-yl may enhance π-stacking due to its asymmetric electron distribution .

- Aliphatic vs. Aromatic Substituents : Piperidinyl or pyrrolidinyl groups () introduce basicity and solubility differences compared to aromatic thiophene .

Analytical and Spectroscopic Data

Table 2: Analytical Comparison

Key Observations :

- Mass Spectrometry : The target compound’s molecular weight can be inferred from analogs (e.g., : 373.2 [M+H]⁺ for a thiophen-3-yl derivative).

- Elemental Analysis: Deviations in C/H/N percentages (e.g., : 41.80% C vs.

- Spectral Confirmation : ¹H/¹³C NMR and ESI-MS are standard for structural validation, as seen in , and 13 .

Pharmacological and Industrial Relevance

- Structural Validation : Techniques like SHELX () and structure validation protocols () ensure crystallographic accuracy in analogs, underscoring their reliability in drug design .

Actividad Biológica

4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine, focusing on its synthesis, structure-activity relationships (SAR), and case studies highlighting its efficacy.

Synthesis

The synthesis of 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. The compound can be synthesized via nucleophilic substitution reactions where thiophene derivatives are introduced to the pyrimidine scaffold. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Research indicates that compounds similar to 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on thieno[2,3-d]pyrimidine derivatives demonstrated that modifications at the pyrimidine ring could enhance anticancer activity. Compounds with electron-withdrawing groups showed improved potency against MDA-MB-231 breast cancer cells, with IC50 values as low as 27.6 μM .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound l | MDA-MB-231 | 27.6 | |

| Compound VII | Various Tumor Cells | Effective inhibition |

Antimicrobial Activity

Pyrimidine derivatives, including 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine, have shown promising antimicrobial properties. A review highlighted that certain pyrimidines possess significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of functional groups such as chloro and methyl enhances their interaction with microbial targets .

Anti-inflammatory Activity

Pyrimidines are also recognized for their anti-inflammatory properties. Compounds derived from this class have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, some pyrimidines demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

The biological activity of 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine can be influenced by various substitutions on the pyrimidine and thiophene rings. Key findings from SAR studies include:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the pyrimidine ring enhances cytotoxicity.

- Substituent Positioning : The position of substituents on the thiophene ring can significantly affect the compound's overall biological activity.

- Hydrophobic Interactions : Increased hydrophobicity often correlates with improved membrane permeability and bioavailability.

Case Study 1: Anticancer Efficacy

A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties. Among them, a compound structurally similar to 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine exhibited substantial inhibition against breast cancer cell lines with an IC50 value indicating promising potential for further development .

Case Study 2: Antimicrobial Testing

In vitro studies demonstrated that derivatives of 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics, suggesting potential for new therapeutic agents in combating resistant bacterial strains .

Q & A

Q. What synthetic methodologies are effective for preparing 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine?

Answer:

- Nucleophilic substitution : Chlorination at the 4-position of pyrimidine derivatives can be achieved using POCl₃ or PCl₅ under reflux conditions. Thiophene incorporation at the 2-position typically involves Suzuki-Miyaura coupling with a thiophen-3-yl boronic acid precursor .

- Optimization : Reaction yields improve with anhydrous solvents (e.g., THF or DMF), Pd-based catalysts (e.g., Pd(PPh₃)₄), and controlled temperatures (80–110°C). Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. What analytical techniques validate the structural integrity of this compound?

Answer:

Q. What safety protocols are critical for handling this compound?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to prevent inhalation of vapors .

- Waste disposal : Segregate halogenated waste and use certified contractors for incineration to avoid environmental contamination .

Advanced Research Questions

Q. How do electronic effects of the thiophene moiety influence reactivity in cross-coupling reactions?

Answer:

- The thiophene’s electron-rich nature enhances nucleophilic aromatic substitution (SNAr) at the pyrimidine’s 4-chloro position. DFT calculations show reduced activation energy (~15–20 kJ/mol) compared to phenyl analogs.

- Experimental validation : Compare reaction rates with substituents (e.g., thiophen-3-yl vs. phenyl) under identical conditions. Use kinetic studies (e.g., UV-Vis monitoring) to quantify electronic contributions .

Q. How can discrepancies in biological activity data be resolved for analogs of this compound?

Answer:

- Data triangulation :

- Structural analogs : Compare IC₅₀ values of derivatives (e.g., replacing thiophene with furan or altering methyl position) to identify pharmacophore requirements .

- Assay conditions : Control variables like solvent polarity (e.g., DMSO vs. aqueous buffer) and cell line specificity (e.g., HEK293 vs. HeLa) .

- Mechanistic studies : Use fluorescence polarization assays to assess target binding affinity and rule off-target effects via kinase profiling .

Q. What computational strategies predict metabolic stability of this compound?

Answer:

- In silico tools :

- ADMET prediction : Use SwissADME or ADMETlab to estimate hepatic clearance and CYP450 inhibition risks.

- Metabolic hotspots : Identify vulnerable sites (e.g., chloro group: potential glutathione conjugation; methyl: oxidation to carboxylic acid) .

- Experimental validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Q. How does crystal packing affect the compound’s solubility and bioavailability?

Answer:

- Crystal lattice analysis : X-ray data (e.g., CCDC entry for 4-(4-chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidine) reveals intermolecular H-bonds (O–H···N/O) that reduce solubility.

- Modification strategies : Introduce hydrophilic groups (e.g., -OH, -NH₂) at non-critical positions to disrupt packing without losing activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.